

Reactivity of the Ether Linkage in 2-Ethoxyoctane: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethoxyoctane

Cat. No.: B14520746

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Introduction

2-Ethoxyoctane is a secondary ether with potential applications in various chemical and pharmaceutical contexts. Understanding the reactivity of its ether linkage is crucial for predicting its stability, metabolic fate, and potential for chemical modification. This technical guide provides an in-depth analysis of the chemical and metabolic reactivity of the ether linkage in **2-ethoxyoctane**, supported by experimental data from analogous compounds, detailed experimental protocols, and visual diagrams of key processes.

Chemical Reactivity: Acid-Catalyzed Cleavage

The ether linkage in **2-ethoxyoctane** is susceptible to cleavage under strong acidic conditions, typically employing hydrohalic acids (HBr, HI) or Lewis acids such as boron tribromide (BBr₃). The reaction proceeds via nucleophilic substitution, and for a secondary ether like **2-ethoxyoctane**, the mechanism is generally a mixture of S_N1 and S_N2 pathways.^{[1][2]} The specific pathway can be influenced by the reaction conditions.

The S_N2 pathway involves a backside attack by the halide ion on the less sterically hindered carbon of the protonated ether. In the case of **2-ethoxyoctane**, this would be the ethyl group. The S_N1 pathway involves the formation of a carbocation intermediate, which would be more stable at the secondary octyl position.

Product Distribution:

Cleavage of the C-O bond can occur on either side of the oxygen atom, leading to a mixture of products. The primary products of the reaction of **2-ethoxyoctane** with a strong acid like HBr are expected to be 2-octanol, bromoethane, 2-bromooctane, and ethanol.

Quantitative Data for Acid-Catalyzed Ether Cleavage

Due to the limited availability of specific kinetic and yield data for **2-ethoxyoctane**, the following table presents representative data for the cleavage of other secondary ethers to illustrate typical reaction outcomes.

Ether Substrate	Reagent	Temperature (°C)	Reaction Time (h)	Major Products	Yield (%)	Reference
Di-isopropyl ether	HBr (48% aq)	100	2	Isopropyl bromide, Isopropyl alcohol	Not specified	[3]
sec-Butyl methyl ether	BBr ₃	-78 to 25	24	sec-Butyl bromide, Methanol	~95	[4]
Cyclohexyl methyl ether	HI	127	5	Cyclohexyl iodide, Methanol	85	[1]

Experimental Protocol: Acidic Cleavage of 2-Ethoxyoctane with HBr

This protocol describes a general procedure for the cleavage of a secondary ether like **2-ethoxyoctane** using hydrobromic acid.

Materials:

- **2-Ethoxyoctane**

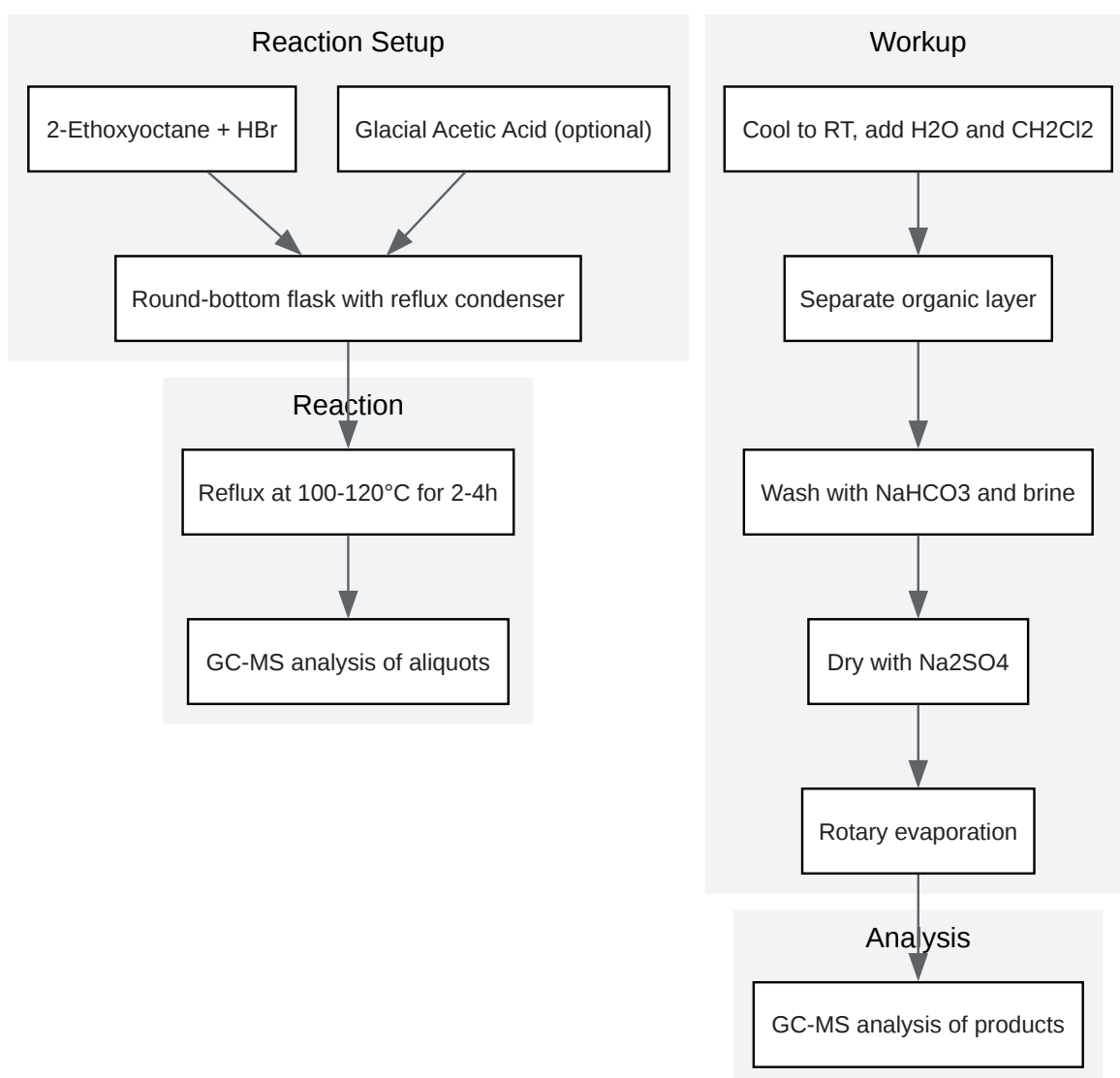
- Hydrobromic acid (48% aqueous solution)
- Glacial acetic acid (optional, as solvent)
- Sodium bicarbonate (saturated aqueous solution)
- Sodium sulfate (anhydrous)
- Dichloromethane (or other suitable organic solvent)
- Round-bottom flask with reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- To a round-bottom flask, add **2-ethoxyoctane** and a 3-fold molar excess of 48% aqueous hydrobromic acid. Glacial acetic acid can be used as a co-solvent if needed.
- Attach a reflux condenser and heat the mixture to reflux (approximately 100-120°C) for 2-4 hours.
- Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and add an equal volume of water and dichloromethane.
- Separate the organic layer.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
- Analyze the product mixture by GC-MS to identify and quantify the cleavage products (2-octanol, bromoethane, 2-bromooctane, and ethanol).

Diagram of Acidic Cleavage Workflow:



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Caption: Experimental workflow for the acidic cleavage of **2-ethoxyoctane**.

Metabolic Reactivity: Cytochrome P450-Mediated Cleavage

The primary route of metabolism for many ethers in vivo is oxidative cleavage catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver.^[5] This process involves the oxidation of a carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal intermediate that spontaneously cleaves to an alcohol and an aldehyde or ketone. For **2-ethoxyoctane**, this can occur at either the ethyl or the octyl side of the ether linkage.

Studies on other aliphatic ethers suggest that CYP isoforms such as CYP2A6 and CYP2E1 are involved in their metabolism.^{[6][7][8]}

Quantitative Data for Metabolic Stability of Ethers

Specific metabolic stability data for **2-ethoxyoctane** is not readily available. The following table provides data for other ethers to illustrate the range of metabolic stability observed in human liver microsomes (HLM).

Compound	CYP Isoform(s)	K _m (μM)	V _{max} (pmol/min/mg protein)	Intrinsic Clearance (CL _{int}) (μL/min/mg protein)	Reference
Methyl tert-butyl ether (MTBE)	CYP2A6	28 - 89	215 - 783	7.7 - 8.8	^[6]
Ethyl tert-butyl ether (ETBE)	CYP2A6	110	Not Reported	Not Reported	^[7]
Diethyl ether	CYP2E1	Not Reported	Not Reported	Not Reported	^[8]

Experimental Protocol: In Vitro Metabolic Stability of 2-Ethoxyoctane in Human Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a lipophilic compound like **2-ethoxyoctane** using human liver microsomes.^{[9][10]}

Materials:

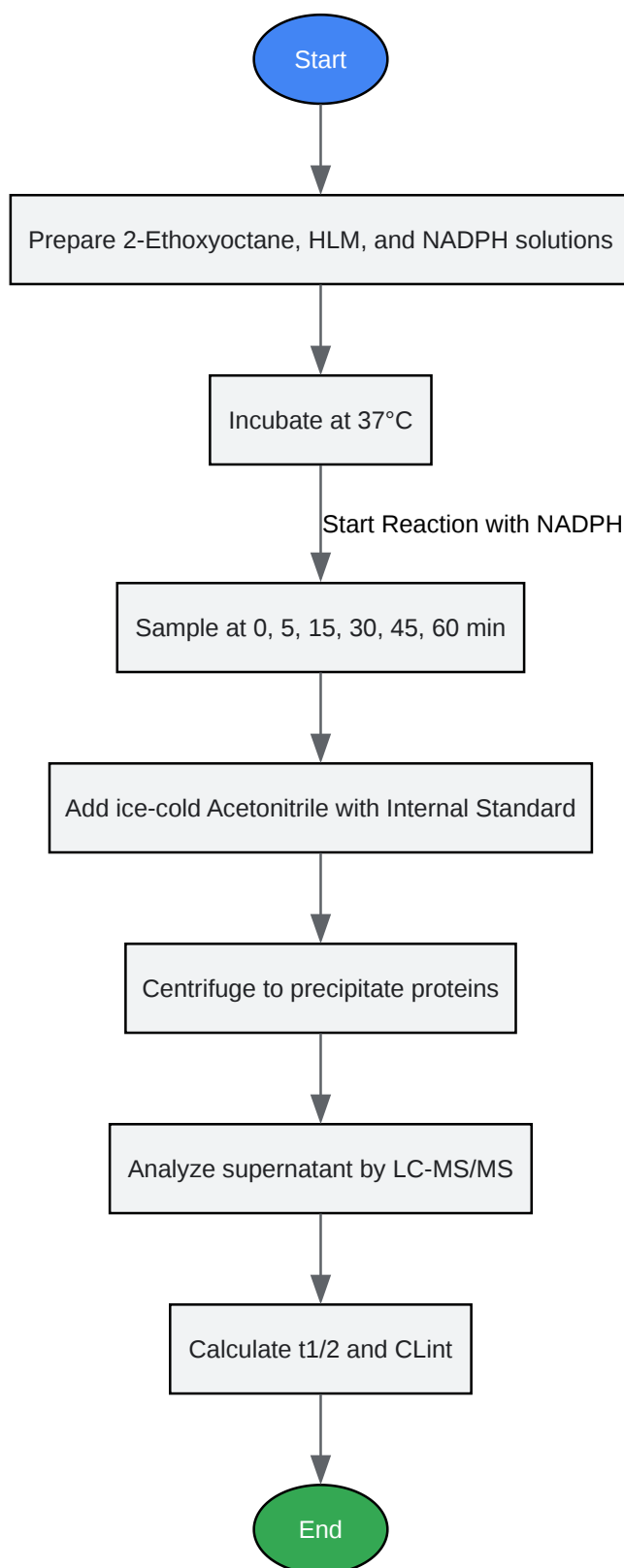
- **2-Ethoxyoctane**
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile (ice-cold, containing an internal standard)
- 96-well plates
- Incubator/shaker (37°C)
- Centrifuge
- LC-MS/MS system

Procedure:

- Prepare a stock solution of **2-ethoxyoctane** in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute it to the desired starting concentration in the phosphate buffer.
- In a 96-well plate, add the HLM suspension to the phosphate buffer. Pre-warm the plate to 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.

- At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard to a well.
- Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
- After the final time point, centrifuge the plate to precipitate the microsomal proteins.
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples by LC-MS/MS to quantify the remaining concentration of **2-ethoxyoctane** at each time point.
- Calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) from the disappearance of the parent compound over time.

Diagram of Metabolic Stability Assay Workflow:

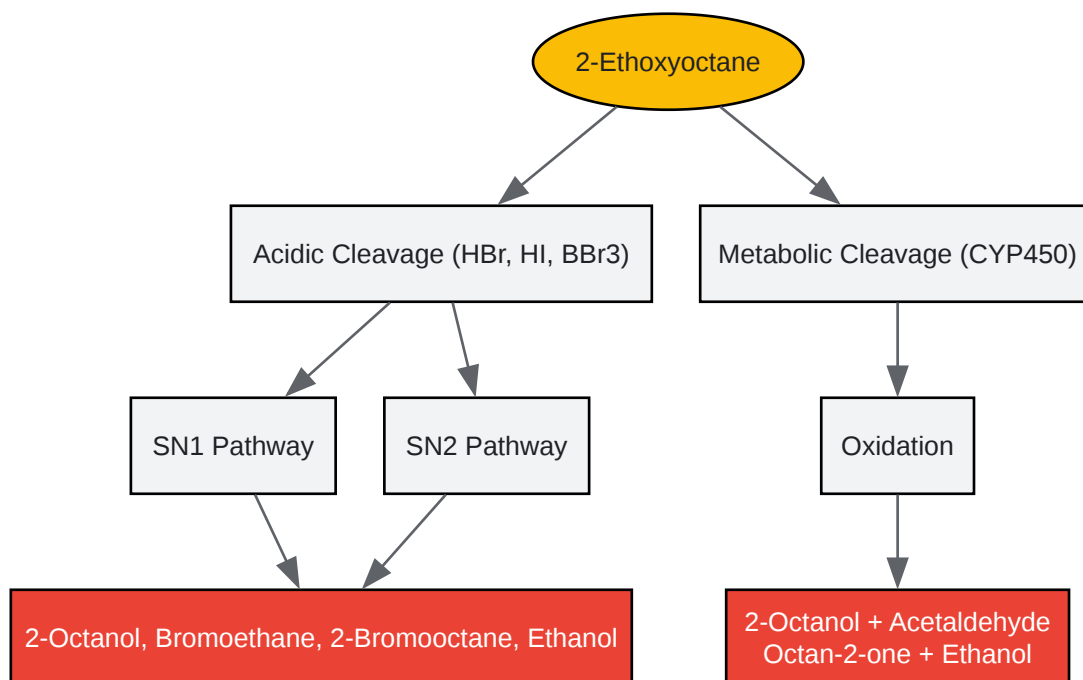


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Caption: Workflow for determining the in vitro metabolic stability of **2-ethoxyoctane**.

Signaling Pathways and Logical Relationships

Diagram of Ether Cleavage Mechanisms:



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Caption: Overview of the primary cleavage pathways for the ether linkage in **2-ethoxyoctane**.

Conclusion

The reactivity of the ether linkage in **2-ethoxyoctane** is characterized by its susceptibility to both acid-catalyzed and metabolic cleavage. While specific quantitative data for this compound remains limited, understanding the general principles of secondary ether reactivity provides a strong foundation for predicting its behavior in chemical and biological systems. The provided experimental protocols offer a starting point for detailed investigations into the stability and transformation of **2-ethoxyoctane**, which is essential for its potential application in drug development and other scientific research areas. Further studies are warranted to obtain precise kinetic and metabolic parameters for **2-ethoxyoctane** to enable more accurate modeling and prediction of its properties.

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